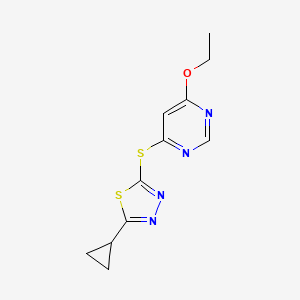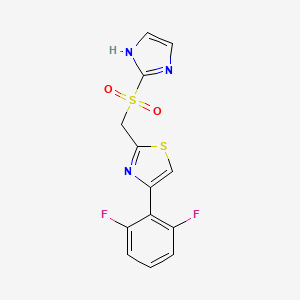
2-Cyclopropyl-5-(6-ethoxypyrimidin-4-yl)sulfanyl-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-5-(6-ethoxypyrimidin-4-yl)sulfanyl-1,3,4-thiadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a member of the thiadiazole family, which has been found to exhibit a range of biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-5-(6-ethoxypyrimidin-4-yl)sulfanyl-1,3,4-thiadiazole has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, it has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. In addition, it has been studied for its anti-inflammatory activity, which may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-5-(6-ethoxypyrimidin-4-yl)sulfanyl-1,3,4-thiadiazole is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in key cellular processes, such as DNA replication and protein synthesis. This may lead to the inhibition of cell growth and proliferation, which could explain its antitumor activity. In addition, it may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Cyclopropyl-5-(6-ethoxypyrimidin-4-yl)sulfanyl-1,3,4-thiadiazole in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various cellular processes. In addition, its relatively simple synthesis method and availability of starting materials make it a convenient compound for research. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for research on 2-Cyclopropyl-5-(6-ethoxypyrimidin-4-yl)sulfanyl-1,3,4-thiadiazole. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties for clinical use. Another area of research is the development of new derivatives of the compound with improved biological activities and selectivity. Finally, the compound could be used as a tool for studying various cellular processes, such as DNA replication and protein synthesis, to gain a better understanding of their mechanisms and regulation.
Synthesemethoden
The synthesis of 2-Cyclopropyl-5-(6-ethoxypyrimidin-4-yl)sulfanyl-1,3,4-thiadiazole involves the reaction of 2-cyclopropylthio-1,3,4-thiadiazole-5-carboxylic acid with 6-ethoxypyrimidin-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain the desired compound.
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-(6-ethoxypyrimidin-4-yl)sulfanyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c1-2-16-8-5-9(13-6-12-8)17-11-15-14-10(18-11)7-3-4-7/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZPDFWVHMAMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=N1)SC2=NN=C(S2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Bromo-5-methylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7662214.png)
![3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B7662215.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone](/img/structure/B7662217.png)
![N-[6-(4-fluorophenoxy)pyridin-3-yl]-N'-methyl-N'-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7662219.png)
![N-[(6-aminopyridin-3-yl)methyl]-N,5-dimethylquinazolin-4-amine](/img/structure/B7662234.png)
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(1-methylpyrazol-3-yl)ethanone](/img/structure/B7662240.png)
![3-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7662248.png)
![[1-(3-Chlorophenyl)-5-methyltriazol-4-yl]-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone](/img/structure/B7662249.png)
![3-fluoro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7662263.png)

![2-[1-[5-Cyano-2-(trifluoromethyl)phenyl]piperidin-3-yl]acetamide](/img/structure/B7662280.png)
![2-ethoxy-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B7662288.png)
![5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]furan-3-carboxamide](/img/structure/B7662307.png)
